2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
2-Ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a small-molecule compound featuring a pyridine core substituted with an ethoxy group at the 2-position and a carboxamide linkage to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) moiety enhances metabolic stability and lipophilicity, while the ethoxy group may influence electronic and steric properties.
Properties
IUPAC Name |
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-2-22-14-12(7-4-8-19-14)13(21)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKMTVKZNBSSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-aminopyridine with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under suitable conditions.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Scientific Research Applications
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of advanced materials with unique properties, such as improved stability and reactivity .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
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